H-Met-Phe-Gly-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-24-8-7-12(17)15(22)19-13(16(23)18-10-14(20)21)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10,17H2,1H3,(H,18,23)(H,19,22)(H,20,21)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLKICLNEICJGV-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Isoelectric Point and Charge of H-Met-Phe-Gly-OH at Physiological pH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the isoelectric point (pI) and the net charge at physiological pH of the tripeptide H-Met-Phe-Gly-OH (Methionyl-Phenylalanyl-Glycine). Understanding these electrochemical properties is fundamental in various aspects of drug development and biochemical research, influencing factors such as solubility, membrane permeability, and interaction with biological targets.
Introduction: The Significance of pI and Net Charge for Peptides
The isoelectric point (pI) is the specific pH at which a molecule, such as a peptide, carries no net electrical charge.[1][2] At a pH below its pI, the peptide will have a net positive charge, and at a pH above its pI, it will have a net negative charge.[3] The net charge of a peptide at a given pH, particularly the physiological pH of approximately 7.4, is a critical determinant of its biological behavior.[4] These properties govern a peptide's interaction with other molecules, its solubility in aqueous solutions, and its ability to cross biological membranes. For drug development professionals, manipulating the pI and charge of a peptide therapeutic can be a key strategy to optimize its pharmacokinetic and pharmacodynamic profile.
Theoretical Determination of the Isoelectric Point (pI)
The isoelectric point of a peptide is determined by the pKa values of its ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, and any ionizable side chains of its constituent amino acids.[5] The tripeptide H-Met-Phe-Gly-OH is composed of methionine, phenylalanine, and glycine. None of these amino acids have ionizable side chains. Therefore, the pI calculation only considers the N-terminal amino group of Methionine and the C-terminal carboxyl group of Glycine.
The pKa values for the relevant ionizable groups are summarized in the table below. It is important to note that the pKa values of the terminal groups in a peptide are different from those of free amino acids due to the formation of the peptide bond.[4]
| Ionizable Group | Amino Acid | Approximate pKa |
| α-carboxyl group | Glycine | 2.34[6] |
| α-amino group | Methionine | 9.21[7] |
To calculate the isoelectric point for a peptide with no ionizable side chains, the pKa values of the N-terminal amino group and the C-terminal carboxyl group are averaged:[8]
pI = (pKa1 + pKa2) / 2
pI = (2.34 + 9.21) / 2 = 5.78
Therefore, the theoretically calculated isoelectric point of H-Met-Phe-Gly-OH is approximately 5.78 .
Calculating the Net Charge at Physiological pH (~7.4)
The net charge of the peptide at a specific pH can be determined by considering the protonation state of each ionizable group at that pH. The Henderson-Hasselbalch equation is used for this purpose:[8][9]
pH = pKa + log ([A-]/[HA])
This equation relates pH, pKa, and the ratio of the deprotonated ([A-]) to the protonated ([HA]) forms of an ionizable group.[8]
-
For the N-terminal amino group (pKa ≈ 9.21): At a physiological pH of 7.4, the pH is significantly lower than the pKa of the amino group. According to the Henderson-Hasselbalch equation, when pH < pKa, the protonated form (NH3+) predominates.[8] Therefore, the N-terminus will carry a +1 charge .
-
For the C-terminal carboxyl group (pKa ≈ 2.34): At a physiological pH of 7.4, the pH is significantly higher than the pKa of the carboxyl group. When pH > pKa, the deprotonated form (COO-) is favored.[8] Thus, the C-terminus will carry a -1 charge .
Net Charge Calculation:
The net charge of the peptide is the sum of the charges of its individual ionizable groups.[1]
Net Charge = (Charge of N-terminus) + (Charge of C-terminus) Net Charge = (+1) + (-1) = 0
At a physiological pH of approximately 7.4, the tripeptide H-Met-Phe-Gly-OH is expected to have a net charge of 0 . This is because the pH is above the pI of the peptide, but the individual charges of the termini effectively cancel each other out in this pH range.
Below is a diagram illustrating the ionization states of H-Met-Phe-Gly-OH at different pH values, leading to the determination of its isoelectric point.
Caption: Ionization states of H-Met-Phe-Gly-OH across a pH gradient.
Experimental Determination of Isoelectric Point: Isoelectric Focusing (IEF)
While theoretical calculations provide a good estimate, the experimental determination of the isoelectric point is crucial for validation. Isoelectric focusing (IEF) is a high-resolution electrophoretic technique used to separate molecules, like peptides and proteins, based on their pI.[2][10]
Principle of Isoelectric Focusing:
In IEF, a stable pH gradient is established in a gel matrix.[11] When a mixture of peptides is applied to this gel and an electric field is introduced, the peptides will migrate towards the electrode with the opposite charge. As a peptide moves through the pH gradient, its own net charge will change. This migration ceases when the peptide reaches the point in the pH gradient that corresponds to its isoelectric point, as it will no longer have a net charge and will stop moving in the electric field.[2][11]
Experimental Protocol for Isoelectric Focusing of H-Met-Phe-Gly-OH:
The following is a generalized protocol for the determination of the pI of H-Met-Phe-Gly-OH using IEF.
Materials:
-
H-Met-Phe-Gly-OH peptide sample
-
IEF gel (precast or self-cast with appropriate ampholytes to generate a pH gradient, e.g., pH 3-10)
-
IEF electrophoresis unit
-
Power supply
-
Anode and cathode buffer solutions
-
pI markers (a mixture of proteins or peptides with known isoelectric points)
-
Staining solution (e.g., Coomassie Brilliant Blue) and destaining solution
Procedure:
-
Gel Rehydration: Rehydrate the IEF gel strip with a solution containing the peptide sample and pI markers. This allows the molecules to enter the gel matrix.
-
Sample Application: Apply the rehydrated strip to the IEF electrophoresis unit. Ensure proper contact with the anode and cathode wicks.
-
Focusing: Apply a voltage program to the gel. A typical program involves a gradual increase in voltage to allow the peptides to migrate and focus at their respective pI values. The exact voltage and time will depend on the specific IEF system and the pH range of the gel.[12]
-
Staining: After focusing is complete, fix the proteins in the gel using a fixing solution (e.g., trichloroacetic acid). Then, stain the gel with a suitable protein stain to visualize the focused bands.
-
Destaining: Remove the excess stain by washing the gel with a destaining solution until the background is clear and the peptide bands are distinct.
-
pI Determination: Determine the pI of the H-Met-Phe-Gly-OH peptide by comparing the position of its band to the positions of the pI markers. A standard curve can be generated by plotting the migration distance of the pI markers against their known pI values.
Below is a workflow diagram for the experimental determination of the isoelectric point using isoelectric focusing.
Caption: Workflow for pI determination by isoelectric focusing.
Conclusion
The isoelectric point and net charge at physiological pH are critical physicochemical properties of peptides that significantly impact their behavior in biological systems. For the tripeptide H-Met-Phe-Gly-OH, theoretical calculations predict an isoelectric point of approximately 5.78 and a net charge of 0 at a physiological pH of 7.4. Experimental verification of the isoelectric point using techniques like isoelectric focusing is essential for confirming these theoretical values. A thorough understanding and accurate determination of these parameters are indispensable for scientists and researchers in the field of drug development and peptide-based therapeutics.
References
-
Fiveable. (n.d.). 26.2 Amino Acids and the Henderson–Hasselbalch Equation: Isoelectric Points. Retrieved from [Link]
-
Pearson. (n.d.). Amino Acids and Henderson-Hasselbalch: Videos & Practice Problems. Retrieved from [Link]
-
Pearson. (n.d.). Isoelectric Point (pI) Calculator | Protein & Amino Acid pI from pKa. Retrieved from [Link]
-
Biotai. (n.d.). Steps and considerations for calculating the isoelectric point of peptides. Retrieved from [Link]
-
Pearson. (2022, July 22). Determining Net Charge of a Peptide Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
- Audain, E., et al. (2016). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences. PeerJ, 4, e1805.
-
Brainly. (2023, November 2). [FREE] The amino acid glycine (below) has a pKa of 2.34 for the carboxylate group. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 26.2: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Retrieved from [Link]
-
Leah4sci MCAT. (2016, June 4). How to Calculate Peptide Charge and Isoelectric Point MCAT Trick. Retrieved from [Link]
-
Star Republic. (n.d.). pKa values of amino acids. Retrieved from [Link]
-
Bio-protocol. (2017). Peptide Fractionation by Isoelectric Focusing. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, November 15). amino acid pka of carboxylic acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, October 29). Net charge of Peptides at pH1 and pH0. Retrieved from [Link]
-
LibreTexts. (2016, February 27). A3. Amino Acid Charges. Retrieved from [Link]
-
The Catalyst. (2018, February 11). The Henderson Hasselbach Equation and Amino Acid pH Evolution. Retrieved from [Link]
-
ACS Publications. (2006). In-Gel Isoelectric Focusing of Peptides as a Tool for Improved Protein Identification. Retrieved from [Link]
-
Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]
-
ResearchGate. (2014, September 8). Why is pKa of carboxyl group lower in amino acids than in acetic acid?. Retrieved from [Link]
-
Reddit. (2019, March 11). Charge of peptide calculation. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 4). 1.4.1 Acid-base Chemistry of Amino Acids. Retrieved from [Link]
-
ResearchGate. (1998, May 5). Guide to Isoelectric Focusing. Retrieved from [Link]
-
Reddit. (2019, April 24). What are the charges at physiological pH of all the amino acids?. Retrieved from [Link]
-
Chegg. (2015, September 12). Solved The pKa of the α-carboxyl group of phenylalanine is. Retrieved from [Link]
-
ResearchGate. (n.d.). The pka and isoelectric point values of lysine, methionine, and tryptophan. Retrieved from [Link]
-
Medicosis Perfectionalis. (2021, July 16). Amino Acids - pH & pKa - Titration - Part 3 - Biochemistry for MCAT, DAT, NEET, GCSE. Retrieved from [Link]
-
Michigan State University. (n.d.). Amino Acids. Retrieved from [Link]
-
Peptideweb.com. (n.d.). pKa and pI values of amino acids. Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. mybiosource.com [mybiosource.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. Determining Net Charge of a Peptide Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Steps and considerations for calculating the isoelectric point of peptides [en.biotech-pack.com]
- 6. brainly.com [brainly.com]
- 7. peptideweb.com [peptideweb.com]
- 8. fiveable.me [fiveable.me]
- 9. Amino Acids and Henderson-Hasselbalch Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. Isoelectric Focusing: Principles, Applications, Advantages, and Limitations - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Met-Phe-Gly (MFG): A Technical Review of Structural Properties, Synthesis, and Bioactive Potential
Executive Summary
Met-Phe-Gly (MFG) is a hydrophobic tripeptide often identified as a bioactive motif within larger protein hydrolysates, particularly from marine microalgae (Isochrysis zhanjiangensis) and selenium-enriched plant proteins. While less ubiquitous than the diphenylalanine (FF) motif in self-assembly research, MFG represents a critical structural scaffold in peptide therapeutics due to the synergistic interplay between the redox-active methionine, the aromatic phenylalanine, and the conformationally flexible glycine.
This technical guide provides a rigorous examination of MFG, focusing on its synthesis (specifically addressing methionine oxidation), structural biology, and its emerging role as an antioxidant and ACE-inhibitory pharmacophore.
Chemical & Structural Biology
Physicochemical Profile
The MFG tripeptide (L-Methionyl-L-Phenylalanyl-Glycine) exhibits a distinct amphiphilic character driven by its side-chain architecture.
| Property | Specification | Technical Implication |
| Sequence | H-Met-Phe-Gly-OH | N-terminal hydrophobic block; C-terminal flexibility. |
| Molecular Weight | 353.44 g/mol | Low molecular weight favors intestinal permeability (bioavailability). |
| Hydrophobicity | High (Met, Phe) | Promotes interaction with hydrophobic pockets in enzymes (e.g., ACE). |
| Redox Potential | High (Thioether in Met) | Susceptible to oxidation (Met → Met-sulfoxide); acts as a ROS scavenger. |
| Isoelectric Point (pI) | ~5.5 - 6.0 | Neutral at physiological pH; zwitterionic behavior. |
Structural Motif Analysis
-
Methionine (Position 1): The thioether side chain provides rotational freedom and acts as a "redox sink," protecting the peptide backbone from oxidative damage.
-
Phenylalanine (Position 2): The benzyl side chain introduces
stacking capabilities, essential for receptor binding affinity and potential self-assembly into supramolecular structures. -
Glycine (Position 3): Lacking a side chain, glycine acts as a "hinge," allowing the peptide to adopt necessary conformations to fit into enzyme active sites (e.g., the ACE catalytic tunnel).
Synthesis & Production Protocols
Solid-Phase Peptide Synthesis (SPPS)
Synthesis of MFG requires strict control over methionine oxidation. Standard Fmoc protocols must be modified to include specific scavengers during the cleavage step.
Protocol: High-Fidelity SPPS of H-Met-Phe-Gly-OH
Objective: Synthesize MFG with >98% purity while preventing Met-sulfoxide formation.
-
Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.6–0.8 mmol/g).
-
Reasoning: 2-CTC allows cleavage under mild acidic conditions (1% TFA), preserving side chains if needed, though standard TFA cleavage is used here for full deprotection.
-
-
Coupling Cycles:
-
Activator: HBTU/DIEA (1:2 ratio relative to AA).
-
Sequence: Load Fmoc-Gly-OH
Couple Fmoc-Phe-OH Couple Fmoc-Met-OH. -
Critical Step: Perform all Met coupling steps under an inert nitrogen atmosphere to minimize air oxidation.
-
-
Cleavage & Deprotection (The "Redox-Shield" Cocktail):
-
Prepare Cocktail Reagent K modified for Met:
-
TFA (Trifluoroacetic acid): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5% (Accelerates removal of Pbf/tBu if present, protects Met)
-
EDT (1,2-Ethanedithiol): 2.5% (Crucial scavenger for Met protection)
-
-
Procedure: Incubate resin in cocktail for 2-3 hours at room temperature under
.
-
-
Precipitation:
-
Filter resin; precipitate filtrate in ice-cold diethyl ether.
-
Centrifuge (3000 x g, 4°C, 10 min) and wash pellet 3x with ether.
-
-
Purification:
-
RP-HPLC (C18 column). Gradient: 5-60% Acetonitrile in water (0.1% TFA).
-
Note: Monitor at 220 nm. Met-sulfoxide impurities elute earlier than the main peak.
-
Enzymatic Hydrolysis (Bio-Sourcing)
MFG is often derived from marine microalgae proteins (e.g., Isochrysis zhanjiangensis) or selenium-enriched plant proteins.
-
Enzyme: Alcalase or Pepsin/Trypsin digestion.
-
Workflow: Homogenization
Enzymatic Digestion (pH 8.0, 50°C) Ultrafiltration (<1 kDa cutoff) Sephadex G-15 Fractionation.
Biological Activity & Mechanisms
Antioxidant Activity (ROS Scavenging)
The MFG tripeptide acts as a potent antioxidant. The mechanism is dual-action:
-
Direct Scavenging: The sulfur atom in Methionine is nucleophilic and readily reacts with Reactive Oxygen Species (ROS) like
, converting to Methionine Sulfoxide. This sacrifices the peptide to protect cellular structures. -
Radical Stabilization: The aromatic ring of Phenylalanine can stabilize unpaired electrons via resonance, aiding in the quenching of free radicals (DPPH/ABTS assays).
Cardiovascular Health (ACE Inhibition)
MFG is a core motif in larger antihypertensive peptides (e.g., the nonapeptide Glu-Met-Phe-Gly-Thr-Ser-Ser-Glu-Thr ).
-
Mechanism: The hydrophobic N-terminus (Met-Phe) competes for the active site of Angiotensin-Converting Enzyme (ACE).
-
Structure-Activity Relationship (SAR): ACE prefers hydrophobic residues at the C-terminus of substrates. While MFG ends in Gly, the strong hydrophobic bulk of Met-Phe at the N-terminus allows it to interact with the non-catalytic sub-sites of ACE, potentially acting as a non-competitive inhibitor or a pro-drug fragment processed further in vivo.
Visualizing the Bioactive Pathway
The following diagram illustrates the synthesis logic and the dual biological pathways of the MFG peptide.
Caption: Workflow connecting the optimized SPPS synthesis of MFG (preventing oxidation) to its dual biological roles: ROS scavenging via Methionine oxidation and ACE inhibition via hydrophobic interaction.
Experimental Validation Protocols
DPPH Radical Scavenging Assay
Purpose: Quantify the antioxidant capacity of MFG.
-
Preparation: Dissolve MFG in deionized water at concentrations of 0.1, 0.5, 1.0, 2.0, and 5.0 mg/mL.
-
Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in 95% ethanol.
-
Reaction: Mix 100
L of peptide solution with 100 L of DPPH solution in a 96-well plate. -
Control: Use Glutathione (GSH) as a positive control and water as a blank.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure absorbance at 517 nm (
). -
Calculation:
Quality Control: Ellman’s Test for Free Thiols
Purpose: Verify that Methionine has not oxidized to sulfoxide during synthesis/storage.
-
Note: While Met is a thioether and doesn't react with Ellman's reagent (which targets free -SH groups like Cysteine), this test is often modified or replaced by CNBr cleavage analysis or Mass Spectrometry for Met peptides.
-
Recommended QC: ESI-MS .
-
Expected Mass: 353.44 Da.
-
Oxidized Mass (+16 Da): 369.44 Da.
-
Acceptance Criteria: Oxidized peak intensity < 2% of total ion current.
-
References
-
Pei, L., et al. (2022). "A Novel Peptide Isolated from Microalgae Isochrysis zhanjiangensis Exhibits Anti-apoptosis and Anti-inflammation in Ox-LDL Induced HUVEC to Improve Atherosclerosis."[1][2] Frontiers in Nutrition. Link
-
Ulijn, R. V., & Smith, A. M. (2008). "Designing peptide based nanomaterials." Chemical Society Reviews. Link
-
Liu, Y., et al. (2023). "Preparation, Characterization, and Antioxidant Properties of Selenium-Enriched Tea Peptides." Journal of Agricultural and Food Chemistry. Link
-
Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research. Link
-
PubChem. (2025). "Compound Summary: H-Met-Phe-Gly-OH." National Library of Medicine. Link
Sources
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Dissolution of H-Met-Phe-Gly-OH in DMSO
Abstract
This document provides a comprehensive, scientifically-grounded protocol for the solubilization of the tripeptide H-Met-Phe-Gly-OH in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple list of steps to explain the underlying chemical principles governing each action. The protocol emphasizes methods to ensure the peptide's structural integrity, stability, and suitability for downstream applications, incorporating troubleshooting and best practices for handling peptides susceptible to oxidation.
Scientific Rationale: Understanding the Solute and Solvent
The successful preparation of a peptide stock solution begins with a chemical understanding of its components. The tripeptide H-Met-Phe-Gly-OH possesses an amphipathic character, derived from its constituent amino acids:
-
Methionine (Met) & Phenylalanine (Phe): These residues contain bulky, non-polar side chains, rendering the peptide hydrophobic.[1][2]
-
Glycine (Gly): With a simple hydrogen atom as its side chain, glycine is neutral and contributes flexibility.
-
N-terminus (H-) & C-terminus (-OH): These free amine and carboxylic acid groups are ionizable and hydrophilic.
This combination of hydrophobic and hydrophilic regions necessitates a powerful, polar aprotic solvent. Dimethyl sulfoxide (DMSO) is exceptionally well-suited for this purpose. Referred to as a "super solvent," DMSO is highly polar and miscible with water, yet lacks acidic protons.[3] This allows it to disrupt the intermolecular hydrogen bonds between peptide molecules and effectively solvate both the charged termini and the non-polar side chains, leading to effective dissolution.[4]
Table 1: Key Properties of DMSO for Peptide Solubilization
| Property | Value/Type | Significance for H-Met-Phe-Gly-OH Dissolution |
| Solvent Type | Polar Aprotic | Solvates both polar and non-polar moieties without donating protons, preserving peptide integrity. |
| Miscibility | Fully miscible with water | Crucial for diluting the concentrated DMSO stock into aqueous buffers required for most biological assays.[3][5] |
| Toxicity | Low | Generally well-tolerated by cells at low final concentrations (<0.5%), making it suitable for in vitro work.[6] |
Essential Materials and Equipment
-
H-Met-Phe-Gly-OH (Purity >95%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), Biotechnology or Molecular Biology Grade
-
Calibrated positive-displacement or low-retention micropipettes
-
Sterile, low-protein-binding microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Bath sonicator
Core Protocol: Preparation of a Concentrated Stock Solution
This protocol is designed to achieve complete solubilization while minimizing the risk of peptide degradation.
3.1. Pre-Solubilization Best Practices
-
Temperature Equilibration: Before opening, allow the lyophilized peptide vial and the anhydrous DMSO to warm to room temperature, preferably in a desiccator.[1][7] This critical step prevents atmospheric moisture from condensing on the cold powder, which can compromise peptide stability and introduce water into the anhydrous solvent.[7]
-
Accurate Weighing: Tare the storage vial on an analytical balance and carefully add the desired mass of lyophilized peptide. Alternatively, weigh the peptide on a weighing paper and transfer it to the vial.
3.2. Step-by-Step Dissolution Workflow
The following workflow outlines the sequential steps for dissolving the peptide.
Caption: A logical workflow for dissolving H-Met-Phe-Gly-OH in DMSO.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the lyophilized peptide powder.
-
Initial Mixing: Vortex the vial gently for 1-2 minutes. Avoid excessively vigorous mixing, which can introduce air and increase the risk of oxidation.[5]
-
Sonication (Conditional): If the solution remains cloudy or particulates are visible, place the vial in a bath sonicator.[2][8] Sonication uses ultrasonic waves to break up peptide aggregates and can significantly enhance solubility.[2]
-
Final Inspection: A successfully prepared stock solution should be a completely clear, single-phase liquid with no visible particulates.
Critical Considerations: Stability, Storage, and Handling
4.1. The Challenge of Methionine Oxidation
The methionine residue in H-Met-Phe-Gly-OH is highly susceptible to oxidation, forming methionine sulfoxide. This modification can alter the peptide's conformation and biological activity. While DMSO is an excellent solvent, it is an oxidant and can facilitate this degradation, especially during long-term storage.[2][9][10]
Mitigation Strategies:
-
Oxygen-Free Environment: For long-term storage, it is advisable to blanket the stock solution with an inert gas like argon or nitrogen before sealing.[6][11]
-
Minimize Storage in Solution: Whenever possible, prepare fresh solutions. Long-term storage of this peptide in solution is not recommended.[11]
4.2. Storage Protocol
Improper storage is a primary cause of peptide degradation.
-
Lyophilized Powder: Store at -20°C or -80°C, protected from light.[6][7]
-
DMSO Stock Solution:
-
Aliquotting is Mandatory: Immediately after dissolution, divide the stock solution into single-use aliquots.[7] This is the most effective way to prevent degradation from repeated freeze-thaw cycles.[9]
-
Long-Term Storage: Store aliquots at -80°C for maximum stability.[7]
-
Short-Term Storage: For use within 1-2 weeks, storage at -20°C is acceptable.
-
Preparation of Aqueous Working Solutions
For biological assays, the DMSO stock must be diluted into an aqueous buffer.
Caption: Dilution scheme for preparing aqueous working solutions from a DMSO stock.
-
Prevent Precipitation: To avoid having the hydrophobic peptide crash out of solution, add the DMSO stock dropwise to the aqueous buffer while gently vortexing or mixing.[5][6] Never add aqueous buffer directly to the concentrated DMSO stock.
-
Control Final DMSO Concentration: DMSO can be cytotoxic. For most cell-based assays, ensure the final concentration of DMSO in the culture medium is between 0.5% and 1.0% (v/v).[6] Always run a vehicle control (assay buffer with the same final DMSO concentration) to account for any solvent effects.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peptide Fails to Dissolve | Insufficient solvent; high degree of aggregation; low peptide purity. | Add a small amount of additional DMSO. Increase sonication time (monitor for heating). If problems persist, verify the purity of the peptide lot. |
| Precipitation Upon Aqueous Dilution | Peptide solubility limit exceeded in the final buffer. | Add the DMSO stock to the buffer more slowly with continuous mixing. Prepare a more dilute working solution. Consider using a buffer with a slightly different pH or ionic strength. |
| Loss of Biological Activity | Oxidation of methionine; degradation from freeze-thaw cycles; hydrolysis. | Prepare fresh stock solutions. Ensure single-use aliquots are used. Confirm the use of anhydrous DMSO and proper storage conditions. |
References
- LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture.
- BioC
- Sigma-Aldrich. (n.d.). Storage and Handling Synthetic Peptides.
- Pure Tides Therapy. (2026, January 9). Best Practices for Reconstituting and Storing Research Peptides.
- Peptide Synthetics. (n.d.). General Guide for Dissolving Peptides.
- Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
- Sigma-Aldrich. (n.d.). Handling and Storage Guidelines for Peptides and Proteins.
- JPT Peptide Technologies. (n.d.).
- Innovagen. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
- ChemicalBook. (2026, February 2). H-TYR-GLY-GLY-PHE-MET-OH | 58569-55-4.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145455669, Gly-Met-Phe.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145457276, Phe-Met-Gly.
- ProImmune. (n.d.). WORKING WITH PEPTIDES.
- Google Patents. (n.d.). US5272135A - Method for the stabilization of methionine-containing polypeptides.
- Chem-Impex. (n.d.). H-Met-Gly-Met-Met-OH.
- BOC Sciences. (n.d.). Gly-Gly-Phe-OH - (CAS 6234-26-0) | ADC Linker.
- MedchemExpress.com. (n.d.). Fmoc-Gly-Gly-Phe-OH | ADC Linker.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19947377, H-DL-Trp-DL-Phe-Gly-DL-Met-OH.
- MDPI. (n.d.). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules.
- GFS Chemicals. (n.d.). DMSO.
Sources
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules | MDPI [mdpi.com]
- 5. lifetein.com [lifetein.com]
- 6. biocat.com [biocat.com]
- 7. puretidestherapy.com [puretidestherapy.com]
- 8. jpt.com [jpt.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 11. proimmune.com [proimmune.com]
Troubleshooting & Optimization
Technical Support Center: Stability of H-Met-Phe-Gly-OH in Cell Culture
Executive Stability Profile
Compound: H-Met-Phe-Gly-OH (Methionyl-Phenylalanyl-Glycine) Risk Level: High in Serum-Supplemented Media Critical Vulnerabilities:
-
Oxidative Instability: The N-terminal Methionine (Met) is highly susceptible to oxidation, forming Methionine Sulfoxide (+16 Da mass shift). This reaction is accelerated by trace metals in media and light exposure.
-
Enzymatic Degradation: As a linear tripeptide with a free N-terminus, this sequence is a primary substrate for serum aminopeptidases . In 10% Fetal Bovine Serum (FBS) at 37°C, the estimated half-life (
) is typically < 60 minutes unless stabilized.
Detailed Degradation Mechanisms
To troubleshoot effectively, you must understand the causality of instability.[1]
A. Oxidative Degradation (The "Silent" Killer)
Methionine contains a thioether side chain.[2][3] In cell culture media (which contains dissolved oxygen, riboflavin, and trace metals like Fe/Cu), this thioether is rapidly oxidized to Methionine Sulfoxide (Met(O)) .
-
Impact: Met(O)-Phe-Gly-OH often loses biological potency because the oxidized side chain is polar, disrupting hydrophobic interactions with the target receptor.
-
Detection: LC-MS will show a peak shift of +16 Da .
B. Proteolytic Cleavage
Serum contains a cocktail of exopeptidases.
-
Aminopeptidases: These enzymes cleave amino acids from the N-terminus (H-Met-...). Because Met is unprotected, it is stripped rapidly, leaving H-Phe-Gly-OH.
-
Carboxypeptidases: Slower, but can cleave the C-terminal Glycine.
C. Diketopiperazine (DKP) Formation
While less common for this specific sequence than for Proline-containing peptides, tripeptides can undergo cyclization where the N-terminal amine attacks the amide bond between residues 2 and 3. This releases a cyclic dipeptide (DKP) and the free C-terminal amino acid (Glycine).
Visualization of Degradation Pathways
The following diagram illustrates the competing degradation pathways you must control in your experimental design.
Figure 1: Competing degradation pathways for H-Met-Phe-Gly-OH. Red path indicates chemical oxidation; Blue path indicates enzymatic hydrolysis.
Troubleshooting Guide & FAQs
Q1: "My peptide shows no effect after 24 hours incubation. Is it the cells or the peptide?"
Diagnosis: It is almost certainly the peptide stability. Explanation: In 10% FBS, linear tripeptides are often degraded within 1-2 hours. By 24 hours, the concentration of intact H-Met-Phe-Gly-OH is likely negligible. Solution:
-
Replenishment: Add fresh peptide every 2-4 hours.
-
Serum-Free Media: Switch to Opti-MEM or heat-inactivated serum (though heat inactivation only reduces, does not eliminate, protease activity).
-
Quantification: Perform the "Quick Stability Test" (see Protocol A below) to define the actual window of activity.
Q2: "I see a split peak in my HPLC chromatogram for the stock solution. Why?"
Diagnosis: Methionine Oxidation.[2][3][4][5] Explanation: If your stock solution was exposed to air or freeze-thawed repeatedly, a population of the peptide has oxidized. The Met(O) variant is more hydrophilic and elutes earlier on Reverse-Phase HPLC (C18 column). Solution:
-
Preventative: Store stock solutions under Argon or Nitrogen gas. Use degassed buffers.
-
Corrective: You cannot reverse the oxidation easily in culture. Synthesize/purchase fresh peptide and aliquot immediately into single-use vials stored at -80°C.
Q3: "Can I autoclave the peptide stock to sterilize it?"
Answer: ABSOLUTELY NOT. Reasoning: Autoclaving (121°C) will cause rapid hydrolysis of the peptide bonds and accelerate methionine oxidation. Correct Protocol: Sterilize by filtration using a 0.22 µm PES or PVDF syringe filter . Do not use Nylon filters as they can bind peptides non-specifically.
Q4: "How do I distinguish between enzymatic cleavage and oxidation in my MS data?"
Technical check:
-
Oxidation: Mass shift of +16 Da (or +32 Da for sulfone, rare). The peptide chain length remains the same.
-
Hydrolysis: Appearance of lower molecular weight masses corresponding to fragments (e.g., mass of Phe-Gly).
Experimental Protocols
Protocol A: Determination of Half-Life ( ) in Culture Media
Use this protocol to validate your specific experimental conditions.
Materials:
-
H-Met-Phe-Gly-OH stock (10 mM in water or DMSO).
-
Your specific Cell Culture Media (e.g., DMEM + 10% FBS).
-
Quenching Solution: 1% Trifluoroacetic Acid (TFA) in 50% Acetonitrile.
Workflow:
-
Preparation: Warm media to 37°C.
-
Spike: Add peptide to media to a final concentration of 100 µM.
-
Incubation: Place in incubator (37°C, 5% CO2).
-
Sampling:
-
Take 100 µL aliquots at: T=0, 15 min, 30 min, 1h, 2h, 4h, 8h.
-
-
Quenching: Immediately mix the 100 µL sample with 100 µL Quenching Solution . Vortex for 10 seconds.
-
Why? The acid/organic mix denatures serum enzymes, stopping degradation instantly.
-
-
Clarification: Centrifuge at 10,000 x g for 5 mins to pellet serum proteins.
-
Analysis: Inject supernatant into LC-MS. Monitor the [M+H]+ ion of the intact peptide.
Data Analysis:
Plot ln(% Remaining) vs. Time. The slope
Protocol B: Minimizing Methionine Oxidation
Critical for stock solution preparation.
-
Degas Solvents: Sonicate water/buffer under vacuum for 15 mins before dissolving peptide.
-
Aliquot Immediately: Do not store bulk stock at 4°C.
-
Storage: Flash freeze aliquots in liquid nitrogen and store at -80°C.
-
Additives (Optional): If compatible with your biology, adding 10-50 µM EDTA to buffers can chelate metal ions that catalyze oxidation.
Stability Data Summary Table
| Condition | Est. Stability ( | Primary Failure Mode | Recommendation |
| PBS / Water (pH 7.4) | Days to Weeks | Oxidation (Slow) | Store at -80°C; Avoid freeze-thaw. |
| Serum-Free Media | > 24 Hours | Oxidation | Good for short-term assays. |
| Media + 10% FBS | < 1 Hour | Enzymatic Hydrolysis | Replenish frequently or use protease inhibitors (if non-toxic). |
| Acidic Buffer (pH < 3) | Weeks | Acid Hydrolysis (Slow) | Stable for LC-MS analysis. |
Workflow Visualization: Stability Testing
Figure 2: Step-by-step workflow for determining peptide half-life in culture media.
References
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Source: ACS Pharmacology & Translational Science (2024). Relevance: Establishes the gold standard LC-MS methodology for peptide stability and highlights the rapid degradation of linear peptides in HEK-293 supernatants. URL:[Link]
-
Methionine Oxidation: Implications in Analytical and Physiological Contexts. Source: National Institutes of Health (PMC). Relevance: Details the mechanism of Methionine oxidation to sulfoxide and its acceleration by trace metals and pH, critical for H-Met-Phe-Gly-OH handling. URL:[Link]
-
Enzymatic Degradation of Peptides in Serum. Source: Frontiers in Immunology / ResearchGate. Relevance: Discusses the role of serum albumin and proteases in the rapid turnover of bioactive peptides in FBS-supplemented media. URL:[Link]
Sources
Validation & Comparative
Technical Comparison: N-Formyl vs. Non-Formyl Tripeptides in FPR1 Activation
Executive Summary: The "Formyl Key" Hypothesis
Bottom Line: The difference between f-Met-Phe-Gly-OH (fMPG) and H-Met-Phe-Gly-OH (MPG) is not merely a chemical modification; it is a binary switch between biological potency and physiological inertness.
-
f-Met-Phe-Gly-OH is a potent agonist of the Formyl Peptide Receptor 1 (FPR1), capable of eliciting neutrophil chemotaxis and degranulation at nanomolar (nM) concentrations.
-
H-Met-Phe-Gly-OH (the deformylated analog) exhibits a binding affinity 3–4 orders of magnitude lower (
less potent). It fails to recruit FPR1 into the active conformation required for protein coupling at physiological concentrations.
This guide details the structural determinants of this interaction, providing the experimental frameworks necessary to validate these differences in a drug discovery setting.
Molecular Mechanism: The Structural Basis of Affinity
The dramatic disparity in binding affinity is governed by the specific architecture of the FPR1 orthosteric binding pocket.
The "Two-Point" Recognition Model
FPR1 activation requires simultaneous occupancy of two distinct sub-sites within the transmembrane bundle:
-
The Formyl Pocket (The Anchor): A hydrophilic cleft formed by transmembrane helices (TM) 3 and 5. The N-formyl group of fMPG forms essential hydrogen bonds with Asp106 and Arg201 .
-
The Hydrophobic Slot (The Toggle): The Methionine side chain inserts into a hydrophobic pocket.
Why H-Met-Phe-Gly-OH Fails:
Without the N-formyl group, the peptide loses the critical hydrogen bonding network with Asp106 and Arg201. The remaining hydrophobic interactions (Phe-Gly tail) are insufficient to stabilize the receptor in its active state, leading to a "fast-off" rate (
Comparative Data Analysis
The following table summarizes the performance metrics derived from standard radioligand binding and functional assays.
| Feature | f-Met-Phe-Gly-OH (Agonist) | H-Met-Phe-Gly-OH (Control) | Fold Difference |
| Primary Target | FPR1 (High Affinity) | None (Non-specific at high conc.) | N/A |
| Binding Affinity ( | ~10–50 nM | > 10,000 nM (10 | > 1000x |
| Chemotaxis ( | ~1–10 nM | Inactive (< 100 | > 10,000x |
| Calcium Flux | Rapid, transient spike | No response | N/A |
| Physiological Role | Pathogen Associated Molecular Pattern (PAMP) | Degradation product / Metabolite | N/A |
Note: While f-Met-Leu-Phe (fMLP) is the gold standard (
nM), f-Met-Phe-Gly-OH retains significant potency due to the conserved f-Met pharmacophore.
Signal Transduction Pathway
The following diagram illustrates the downstream signaling cascade initiated by fMPG binding to FPR1. H-Met-Phe-Gly-OH fails to trigger the initial "Ligand Binding" step effectively.
Figure 1: FPR1 Signal Transduction Cascade. f-Met-Phe-Gly-OH triggers the Gi-coupled pathway leading to calcium mobilization and chemotaxis.
Experimental Protocols
To validate the affinity difference in your own laboratory, utilize the following self-validating protocols.
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine the
Reagents:
-
Tracer:
fMLP (Specific Activity ~50-100 Ci/mmol). -
Receptor Source: Human neutrophil membranes or FPR1-transfected CHO cell membranes.
-
Buffer: 50 mM Tris-HCl, 10 mM
, pH 7.4. Crucial: Add 0.1% BSA to prevent peptide sticking and protease inhibitors.
Workflow:
-
Preparation: Thaw membranes and dilute in binding buffer to ~10-20
g protein/well. -
Competition:
-
Add 1 nM
fMLP (fixed concentration). -
Add increasing concentrations of competitor (fMPG or MPG) ranging from
M to M.
-
-
Incubation: Incubate for 60 minutes at 4°C (to prevent internalization/degradation).
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Wash: Wash filters 3x with ice-cold buffer to remove unbound ligand.
-
Quantification: Measure radioactivity (CPM) via liquid scintillation counting.
Validation Check:
-
Total Binding: Wells with membranes + tracer only.
-
Non-Specific Binding (NSB): Wells with membranes + tracer + 10
M unlabeled fMLP. -
Success Criterion: Specific binding (Total - NSB) should be >80% of Total Binding.
Protocol B: Fluorometric Calcium Mobilization Assay
Objective: Functional validation of agonist activity.
Workflow Visualization:
Figure 2: Calcium Flux Assay Workflow. A functional readout distinguishing agonists (fMPG) from inactive analogs (MPG).
Interpretation:
-
fMPG: Will produce a sharp, dose-dependent spike in fluorescence within 10-20 seconds of injection.
-
MPG: Should result in a flat line (baseline) at concentrations up to 10
M. If a response is seen, check for contamination with formylated peptides.
References
-
Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.[1][2][3][4][5][6] Proceedings of the National Academy of Sciences, 72(3), 1059–1062. Link
-
Showell, H. J., et al. (1976). The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal secretion for neutrophils. Journal of Experimental Medicine, 143(5), 1154–1169. Link
-
Freer, R. J., et al. (1980). Formyl peptide chemoattractants: a model of the receptor on rabbit neutrophils. Biochemistry, 19(11), 2404–2410. Link
-
Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology.[7] LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological Reviews, 61(2), 119–161. Link
-
He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition.[3][4][6][7] Molecules, 22(3), 455. Link
Sources
- 1. Endotoxin promotes neutrophil hierarchical chemotaxis via the p38-membrane receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular recognition of formylpeptides and diverse agonists by the formylpeptide receptors FPR1 and FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
H-Met-Phe-Gly-OH: A High-Affinity Hydrophobic Probe for Bacterial Tripeptidases
This comprehensive guide details the utility of H-Met-Phe-Gly-OH as a specialized substrate for characterizing bacterial tripeptidases (specifically PepT and homologous metallopeptidases).
Content Type: Publish Comparison Guide Audience: Researchers, Biochemists, and Drug Discovery Professionals Focus: Enzymatic Kinetics, Substrate Specificity, and Experimental Protocols
Executive Summary
H-Met-Phe-Gly-OH (Methionyl-Phenylalanyl-Glycine) is a synthetic tripeptide widely utilized to probe the hydrophobic specificity pocket of bacterial tripeptidases, most notably Peptidase T (PepT) in Salmonella typhimurium and Lactococcus lactis.
Unlike generic substrates (e.g., Gly-Gly-Gly), H-Met-Phe-Gly-OH leverages the N-end rule and hydrophobic interactions to achieve high-affinity binding. This makes it an ideal standard for:
-
Kinetic Benchmarking: Determining
ratios for hydrophobic specificity. -
Transport Studies: Assessing proton-coupled peptide transporters (DtpT) that favor hydrophobic residues.
-
Differentiation: Distinguishing broad-spectrum PepT activity from highly specific proline-peptidases (PepP/PepQ).
Mechanistic Background: Why Met-Phe-Gly?
The Enzyme: Bacterial Peptidase T (PepT)
PepT (EC 3.4.11.4) is a metalloenzyme (typically Zn
The Substrate Logic
The sequence Met-Phe-Gly is engineered to exploit specific structural preferences of the PepT active site:
-
P1 Position (Met): Mimics the N-terminal methionine recycling pathway. While distinct from Methionine Aminopeptidase (MetAP), PepT efficiently cleaves non-formylated N-terminal Met.
-
P1' Position (Phe): The bulky, aromatic Phenylalanine residue fits into the enzyme's hydrophobic S1' pocket, significantly lowering
(increasing affinity) compared to aliphatic residues like Alanine or Glycine. -
P2' Position (Gly): Provides conformational flexibility, preventing steric hindrance at the C-terminus.
Enzymatic Pathway Visualization
The following diagram illustrates the hydrolysis pathway and the role of metal cofactors.
Figure 1: Catalytic cycle of PepT hydrolysis of H-Met-Phe-Gly-OH. The hydrophobic P1' (Phe) interaction drives the formation of the ES complex.
Comparative Performance Analysis
This section compares H-Met-Phe-Gly-OH against common alternatives to justify its selection for specific experimental goals.
Table 1: Substrate Performance Matrix
| Feature | H-Met-Phe-Gly-OH (Target) | H-Gly-Gly-Gly-OH (Generic) | Met-Phe-AMC (Fluorogenic) |
| Primary Utility | Specificity profiling, Kinetic benchmarking | General activity checks, Negative control | High-throughput screening (HTS) |
| Affinity ( | High (0.1 – 0.5 mM)* | Low (> 5.0 mM) | Medium (0.5 – 2.0 mM) |
| Turnover ( | High (Native peptide bond) | Moderate | Low (Bulky leaving group) |
| Detection Method | Cd-Ninhydrin / HPLC | Ninhydrin | Fluorescence (Ex 360/Em 460) |
| Physiological Relevance | High (Mimics nutrient peptides) | Low (Minimal side-chain interaction) | Low (Synthetic analog) |
| Cost | Moderate | Low | High |
*Note: Kinetic values are representative of Salmonella and Lactococcus PepT profiles. Hydrophobic substrates typically exhibit 10-50x higher affinity than poly-glycine.
Detailed Comparison
1. Vs. H-Gly-Gly-Gly-OH (The "Vanilla" Alternative)
-
The Problem: PepT enzymes often show poor activity towards Gly-Gly-Gly because the active site lacks hydrophobic anchors. High concentrations (>10 mM) are often required to see activity.
-
The Met-Phe-Gly Advantage: The Phenylalanine residue serves as an "anchor," reducing the concentration needed for saturation. This makes Met-Phe-Gly superior for conserving enzyme stocks and determining accurate kinetic parameters.
2. Vs. Fluorogenic Substrates (e.g., Met-Phe-AMC)
-
The Problem: While AMC (7-amino-4-methylcoumarin) substrates allow real-time monitoring, the bulky fluorophore can sterically hinder the active site, altering the true
and . -
The Met-Phe-Gly Advantage: As a native peptide, it reveals the true biological catalytic efficiency. It is the "Gold Standard" for validating hits from a fluorogenic high-throughput screen.
Experimental Protocols
Protocol A: Cadmium-Ninhydrin Activity Assay
A self-validating, high-sensitivity method for detecting free Methionine released from H-Met-Phe-Gly-OH.
Principle: The cadmium-ninhydrin complex reacts with free amino acids (Methionine) to form a chromophore with high absorbance at 505 nm. The dipeptide product (Phe-Gly) reacts significantly less, ensuring signal specificity.
Reagents:
-
Substrate Stock: 10 mM H-Met-Phe-Gly-OH in 50 mM HEPES (pH 7.5).
-
Cd-Ninhydrin Reagent: Dissolve 0.8g ninhydrin and 112mg CdCl
in 100 mL of 40% ethanol/water (v/v). -
Stop Solution: Glacial Acetic Acid.
Workflow:
-
Incubation: Mix 100 µL Enzyme solution + 100 µL Substrate Stock. Incubate at 37°C for 10–30 mins.
-
Termination: Add 100 µL Stop Solution (Acetic Acid).
-
Development: Add 1.0 mL Cd-Ninhydrin Reagent .
-
Heating: Heat at 80°C for 5 minutes. (Color turns red/purple).
-
Quantification: Cool to RT and measure Absorbance at 505 nm .
-
Validation: Run a standard curve using L-Methionine (0–100 nmol).
Protocol B: HPLC Kinetic Characterization
For precise separation of Substrate (Tripeptide) vs. Product (Dipeptide).
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient: 5% B to 60% B over 20 minutes. Detection: UV at 214 nm (Peptide bond) and 254 nm (Phe aromatic ring). Output:
-
Peak 1: H-Met-Phe-Gly-OH (Late eluting due to hydrophobicity).
-
Peak 2: H-Phe-Gly-OH (Distinct retention time).
-
Peak 3: L-Met (Early eluting).
Experimental Workflow Diagram
This workflow ensures data integrity by incorporating negative controls and standard curve validation.
Figure 2: Step-by-step workflow for the Cadmium-Ninhydrin tripeptidase assay.
References
-
Substrate Specificity of Bacterial Peptidases Source:Journal of Bacteriology Title: "Peptidase T of Salmonella typhimurium: Purification and Characterization" Link:[Link] (Validates the hydrophobic preference of PepT and the use of ninhydrin assays)
-
Lactococcus lactis Peptidase Characterization Source:Applied and Environmental Microbiology Title: "Purification and Characterization of a Tripeptidase from Lactococcus lactis subsp. cremoris Wg2" Link:[Link] (Establishes the kinetics for hydrophobic tripeptides in lactic acid bacteria)
-
Ninhydrin Assay Methodology Source:Analytical Biochemistry Title: "Modified colorimetric ninhydrin methods for peptidase assay" Link:[Link] (The authoritative source for the Cd-Ninhydrin protocol described above)
-
Peptide Transport Specificity Source:Journal of Biological Chemistry Title: "Substrate Specificity of the Proton-dependent Dipeptide Transporter DtpT" Link:[Link] (Supports the use of Phe-containing peptides as high-affinity substrates)
Safety Operating Guide
A Researcher's Guide to Handling H-Met-Phe-Gly-OH: Essential Safety Protocols and PPE
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the tripeptide H-Met-Phe-Gly-OH. Given that the toxicological properties of many novel peptides have not been thoroughly investigated, this document is structured around the precautionary principle. The following procedural guidance is designed to ensure user safety, maintain experimental integrity, and adhere to best practices in a laboratory setting.
Core Safety Directive: Hazard Assessment and Risk Mitigation
H-Met-Phe-Gly-OH is a tripeptide composed of methionine, phenylalanine, and glycine.[1][] Like most research-grade peptides, it is typically supplied as a lyophilized white powder, which is lightweight and easily aerosolized.[][3] The primary risks associated with handling this compound are:
-
Inhalation: Airborne powder can be inhaled, leading to potential respiratory tract irritation or unknown systemic effects.
-
Dermal/Ocular Exposure: Direct contact with the skin or eyes may cause irritation or allow absorption.
-
Ingestion: Accidental ingestion could occur through poor laboratory hygiene.
Therefore, all handling procedures must be designed to minimize these exposure routes through the consistent use of appropriate Personal Protective Equipment (PPE) and engineering controls.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is critical and non-negotiable when handling research chemicals with uncharacterized hazard profiles.[4] The table below summarizes the minimum PPE requirements for various laboratory tasks involving H-Met-Phe-Gly-OH.
| Task | Required PPE | Rationale and Key Considerations |
| Weighing & Aliquoting Powder | Nitrile Gloves, Safety Goggles with Side Shields, Lab Coat, Respiratory Protection (use of a Fume Hood is mandatory) | Lyophilized powders are easily dispersed.[4] A fume hood or other ventilated enclosure is the most critical engineering control to prevent inhalation.[5] |
| Reconstitution & Dissolution | Nitrile Gloves, Safety Goggles with Side Shields, Lab Coat | While the inhalation risk is lower with liquids, splashes are a primary concern. Safety goggles protect against accidental eye contact.[4][5] |
| Solution Transfer & Use | Nitrile Gloves, Safety Goggles with Side Shields, Lab Coat | Standard protocol to protect against spills and splashes during experimental procedures. |
| Spill Cleanup | Double Nitrile Gloves, Safety Goggles, Lab Coat, (if powder spill, add shoe covers) | Enhanced protection is necessary during cleanup. For large spills, consult your institution's Environmental Health and Safety (EHS) office. |
| Waste Disposal | Nitrile Gloves, Safety Goggles, Lab Coat | Prevents exposure when handling sealed waste containers. |
Operational Plans: Step-by-Step Protocols
Adherence to standardized procedures is crucial for both safety and experimental reproducibility. The following workflows provide step-by-step guidance for common handling tasks.
Protocol 1: Weighing and Reconstituting Lyophilized H-Met-Phe-Gly-OH
-
Preparation: Before starting, ensure the designated work area within the fume hood is clean and uncluttered. Assemble all necessary materials: the peptide vial, spatula, weigh boat, solvent/buffer, and appropriate volumetric flasks or tubes.
-
Don PPE: Properly don your lab coat, safety goggles, and nitrile gloves as illustrated in the workflow diagram below (Figure 1).
-
Equilibrate Vial: Allow the sealed vial of H-Met-Phe-Gly-OH to warm to room temperature in a desiccator.[6] This prevents condensation from forming on the powder upon opening.
-
Perform Weighing: Conduct all powder handling exclusively within a certified chemical fume hood to control aerosols.[5]
-
Carefully remove the vial cap.
-
Using a clean spatula, gently transfer the desired amount of powder to a weigh boat on a calibrated analytical balance.
-
Minimize any movements that could create airborne dust.[7]
-
-
Reconstitution:
-
Transfer the weighed powder to the appropriate vessel.
-
Slowly add the desired volume of sterile buffer or solvent, directing the liquid down the side of the vessel to avoid splashing.
-
Gently swirl the solution to dissolve the peptide. Avoid shaking or vigorous vortexing, as this can degrade the peptide.[8]
-
-
Post-Procedure: Securely cap the stock peptide vial and the newly prepared solution. Clean the spatula and work area thoroughly. Doff PPE as described in Figure 1 and wash hands.
Visual Workflow: PPE Donning and Doffing Sequence
Figure 1: Procedural flow for donning and doffing Personal Protective Equipment.
Emergency Procedures: Spill and Exposure Response
Immediate and correct action during an emergency can significantly mitigate potential harm.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with soap and plenty of water for at least 15 minutes.[3][5] Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Small Spill (Powder): Gently cover the spill with absorbent paper to avoid raising dust. Moisten the paper with water, then carefully sweep up the material and place it in a sealed container for disposal.[3][7]
-
Small Spill (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or spill pillows). Place the contaminated material into a sealed container for disposal.
Disposal Plan: Managing Chemical Waste
Proper disposal is a critical component of the laboratory workflow to ensure environmental safety and regulatory compliance. Treat all H-Met-Phe-Gly-OH waste as chemical waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, pipette tips, and absorbent materials. Collect all solid waste in a dedicated, clearly labeled, and sealable waste bag or container.[5]
-
Liquid Waste: Collect all solutions containing H-Met-Phe-Gly-OH in a compatible, sealed, and clearly labeled waste container. Do not pour peptide solutions down the drain.[5][10][11] The container should be stored in a designated secondary containment area.
-
Sharps Waste: Needles, syringes, or any other contaminated sharp objects must be placed into a designated sharps container to prevent accidental punctures.
All waste must be disposed of through your institution's licensed chemical waste disposal program.[10][11] Ensure containers are labeled with the full chemical name and stored in a designated area while awaiting pickup.
References
-
National Center for Biotechnology Information. (n.d.). Phe-Met-Gly. PubChem Compound Database. Retrieved February 13, 2026, from [Link]
-
Biovera Research. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved February 13, 2026, from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: H-D-Phe(2-Me)-OH. Retrieved February 13, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Glycyl-L-phenylalanine. PubChem Compound Database. Retrieved February 13, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
